1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea
Description
1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Properties
IUPAC Name |
1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-4-6-7-10-21-14-9-8-13(11-15(14)20-3)12-18-19-16(22)17-5-2/h8-9,11-12H,4-7,10H2,1-3H3,(H2,17,19,22)/b18-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPKPROUYBMFEB-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=S)NCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N\NC(=S)NCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea typically involves the reaction of 1-ethylthiourea with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The specific reaction conditions, such as solvent choice and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-[(Z)-(3-methoxy-4-butoxyphenyl)methylideneamino]thiourea
- 1-ethyl-3-[(Z)-(3-methoxy-4-ethoxyphenyl)methylideneamino]thiourea
- 1-ethyl-3-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]thiourea
Uniqueness
1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
